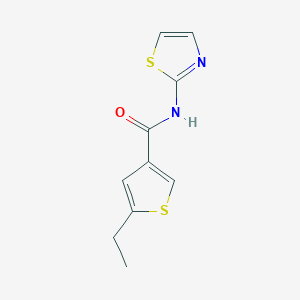

5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-2-8-5-7(6-15-8)9(13)12-10-11-3-4-14-10/h3-6H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPALKTPFIVZLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256615 | |

| Record name | 5-Ethyl-N-2-thiazolyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438221-66-0 | |

| Record name | 5-Ethyl-N-2-thiazolyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-N-2-thiazolyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production of this compound often employs the Hantzsch synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethanol or methanol and catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

Antibacterial Applications

Mechanism and Efficacy

Research has shown that thiophene and thiazole derivatives, including 5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, exhibit potent antibacterial properties. These compounds are designed to overcome efflux mechanisms in bacteria, which often lead to antibiotic resistance. Specifically, studies indicate that compounds within this class can inhibit bacterial strains such as E. coli, Klebsiella spp., and Salmonella spp. by acting as prodrugs that require activation by bacterial nitroreductases for their antibacterial activity .

Case Study: Nitrothiophene Carboxamides

A notable study highlighted a series of nitrothiophene carboxamides that demonstrated significant bactericidal activity in vitro and in animal models. The optimized compounds showed reduced binding to the AcrB efflux pump, enhancing their efficacy against resistant bacterial strains. This suggests a promising avenue for the development of new antibiotics based on the structural framework of this compound .

Anticancer Applications

Mechanism of Action

The thiazole moiety is recognized for its role in various anticancer activities. Compounds similar to this compound have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The structural variations within thiazole derivatives have been linked to enhanced cytotoxicity against several cancer cell lines .

Case Study: Thiazole Derivatives in Cancer Research

In a recent study, thiazole-based compounds were synthesized and tested against human glioblastoma and melanoma cell lines. The results indicated that specific substitutions on the thiazole ring significantly influenced anticancer activity. For instance, compounds with electron-withdrawing groups exhibited higher efficacy compared to those without such modifications .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | U251 (glioblastoma) | 10–30 | Apoptosis induction |

| Another Thiazole Analog | WM793 (melanoma) | <20 | Cell cycle arrest |

Antiviral Applications

Potential Against Viral Infections

Emerging research indicates that thiophene derivatives are also being explored for their antiviral properties, particularly against viruses like Ebola. The antiviral activity of compounds related to this compound has been attributed to their ability to disrupt viral entry mechanisms by targeting specific protein interactions crucial for viral fusion and entry into host cells .

Case Study: Thiophene Derivatives Against EBOV

Recent studies have demonstrated that certain thiophene derivatives exhibit significant antiviral activity against pseudotyped Ebola viruses. The mechanism involves interference with the NPC1/EBOV-GP interaction, which is essential for viral entry into cells. The selectivity index of these compounds suggests they could serve as potential therapeutic agents in treating Ebola virus disease .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key similarities and differences between the target compound and related molecules:

Analysis of Substituent Effects

- Halogen vs. Alkyl Groups : The chlorine substituents in 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide increase electrophilicity and reactivity in substitution reactions, whereas the ethyl group in the target compound enhances lipophilicity and metabolic stability.

- Heterocycle Variations : Replacing thiophene with isoxazole (as in 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ) alters electronic properties and biological target specificity. Isoxazole’s oxygen atom may facilitate hydrogen bonding with enzymes.

- Dual Heterocycles : Compounds like N'-(1,2-oxazol-3-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide exhibit enhanced π-π stacking and charge transfer due to dual thiophene rings, which could improve semiconductor properties or target binding.

Biological Activity

5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a thiophene ring , which contribute to its stability and reactivity. The presence of these rings allows for interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves cyclization and condensation reactions. One common method is the Hantzsch thiazole synthesis , which utilizes α-halocarbonyl compounds and thioamides under acidic or basic conditions. This method is favored for its efficiency and scalability in producing high yields of the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus cereus | 2.0 |

| Listeria monocytogenes | 16.0 |

The antimicrobial mechanism is believed to involve the inhibition of specific enzymes essential for bacterial growth, potentially through binding to active sites on these enzymes .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Studies report MIC values indicating effective inhibition of fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain cases, highlighting its potential as a novel therapeutic agent .

- Synergistic Effects : Research has shown that this compound can exhibit synergistic effects when combined with other antibiotics like ciprofloxacin and ketoconazole, enhancing their overall efficacy against resistant strains .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Q & A

Basic Research Questions

Q. What are the standard protocols for assessing the in vitro plasma and hepatic stability of 5-ethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide?

- Methodology :

- Plasma Stability : Incubate the compound with fresh rat plasma at 37°C, terminate reactions with methanol containing an internal standard at timed intervals (e.g., 0, 15, 30, 60 min), and analyze residual compound via LC-MS. Use a positive control (e.g., rapidly degrading compound) for validation .

- Hepatic Stability (RLM) : Incubate with rat liver microsomes at 37.5°C for 60 min in phosphate buffer with NADPH. Quantify metabolic degradation using LC-MS, and compare against control compounds with known half-lives .

Q. Which crystallographic techniques are recommended for resolving the molecular structure of this compound?

- Methodology :

- Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Validate hydrogen bonding and π-π stacking interactions via SHELXPRO for macromolecular interfaces .

Q. How can synthetic impurities be identified and quantified during the preparation of thiophene-3-carboxamide derivatives?

- Methodology :

- Employ reverse-phase HPLC (e.g., Atlantis T3 column) with a gradient elution (0.1% TFA in H₂O/ACN). Detect impurities at λ = 254 nm. Confirm purity via elemental analysis (C, H, N) and ¹H/¹³C NMR spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies balance JNK1 inhibitory potency with metabolic stability for thiophene-3-carboxamide derivatives?

- Methodology :

- Substituent Optimization : Replace the thiophene 3-carboxamide with bioisosteres (e.g., esters or acids) and evaluate IC₅₀ shifts via DELFIA assays. Retain 4,5-unsubstituted thiophene cores to maintain JNK1 inhibition (IC₅₀ ~5.4 μM) while introducing electron-withdrawing groups to enhance microsomal stability .

- Metabolic Profiling : Use human liver microsomes (HLM) to identify vulnerable sites for oxidative metabolism. Introduce bulky substituents (e.g., naphthyl groups) to sterically shield metabolic hotspots .

Q. What strategies resolve discrepancies in IC₅₀ values between DELFIA and TR-FRET kinase assay platforms?

- Methodology :

- Assay Calibration : Normalize data using a reference inhibitor (e.g., BI-78D3) in both DELFIA (biotinylated pep-JIP1 displacement) and LanthaScreen™ TR-FRET (JNK1/ATF2 phosphorylation) assays. Adjust ATP concentrations (e.g., 10 μM vs. 100 μM) to account for ATP-competitive vs. JIP-site binding mechanisms .

- Statistical Validation : Apply Bland-Altman analysis to quantify systematic biases between platforms, ensuring IC₅₀ discrepancies <20% .

Q. How can computational modeling predict off-target interactions of this compound with non-kinase enzymes?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) against the PDB database, prioritizing targets with thiazole-binding pockets (e.g., CYP450 isoforms). Validate predictions with in vitro cytochrome inhibition assays (e.g., CYP3A4/2D6) .

Data Contradiction Analysis

Q. Why do substituent modifications on the thiophene ring yield conflicting SAR trends across enzymatic and cellular assays?

- Analysis :

- Enzymatic vs. Cellular Context : 4,5-Dimethyl substitution reduces JNK1 inhibition in vitro (IC₅₀ >25 μM) but enhances cellular permeability due to increased lipophilicity (logP >3). Use parallel artificial membrane permeability assays (PAMPA) to correlate substituent hydrophobicity with cellular uptake .

- Metabolic Interference : Cellular assays may involve prodrug activation or off-target efflux (e.g., P-gp). Test compounds in MDCK-MDR1 monolayers to assess transporter-mediated efflux .

Methodological Optimization

Q. What experimental parameters enhance the reproducibility of DELFIA-based JNK1 inhibition assays?

- Optimization Steps :

- Plate Uniformity : Pre-coat 96-well plates with streptavidin (1 μg/mL) for 1 hr to ensure consistent biotinylated pep-JIP1 binding.

- Signal Stability : Use Eu³⁺-labeled GST antibodies with time-resolved fluorescence detection (ex: 340 nm, em: 615 nm) to minimize background noise .

Cross-Disciplinary Applications

Q. Can this compound serve as a dual probe for JNK1’s ATP and JIP-binding sites?

- Validation Approach :

- Perform ATP-competition assays (LanthaScreen™ TR-FRET) with increasing ATP concentrations (1–500 μM). A right-shift in IC₅₀ indicates ATP-competitive behavior, while no shift suggests JIP-site specificity. Co-crystallization with JNK1 (PDB: 4H39) confirms binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.